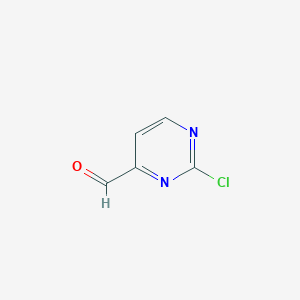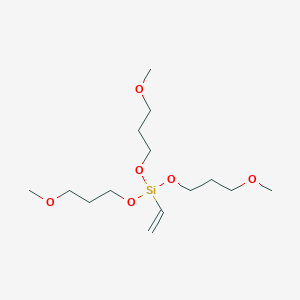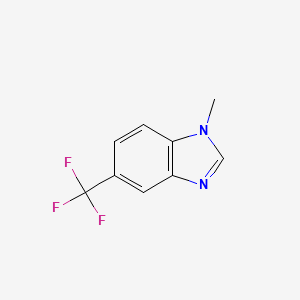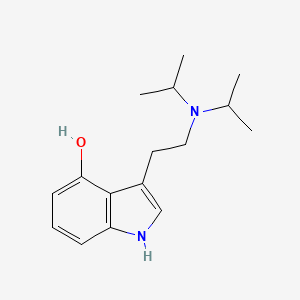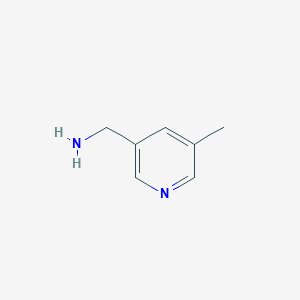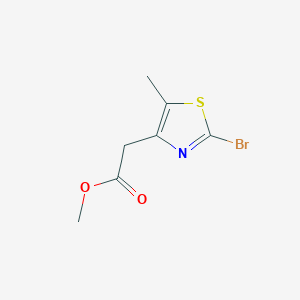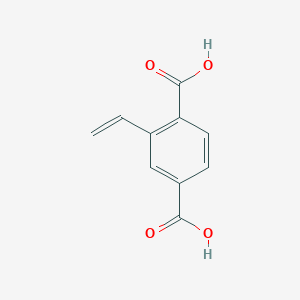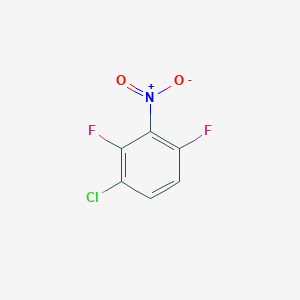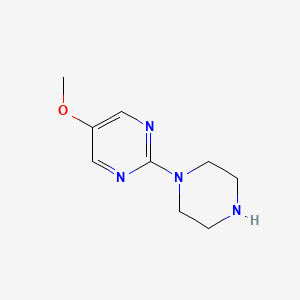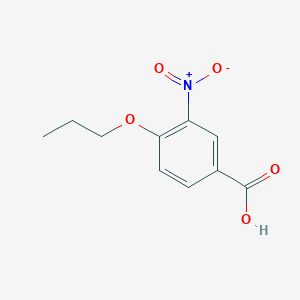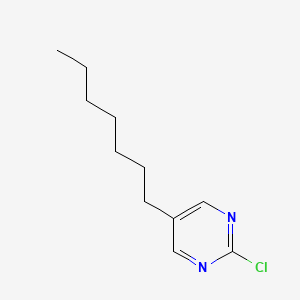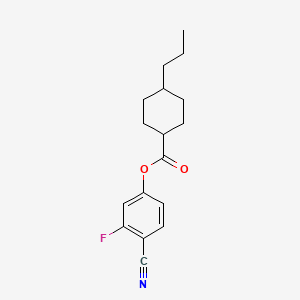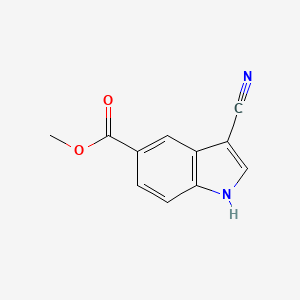
Methyl 3-cyano-1H-indole-5-carboxylate
概要
説明
Synthesis Analysis
The synthesis of Methyl 3-cyano-1H-indole-5-carboxylate involves the esterification of indole-5-carboxylic acid . This reaction typically proceeds through the reaction of indole-5-carboxylic acid with methanol (CH3OH) in the presence of an acid catalyst. The resulting methyl ester is the desired product .
Molecular Structure Analysis
The compound’s molecular structure consists of an indole ring (benzopyrrole) with a cyano group (CN) at position 3 and a carboxylate group (COOCH3) at position 5. The indole nucleus provides the aromatic character due to its 10 π-electrons .
Chemical Reactions Analysis
Methyl 3-cyano-1H-indole-5-carboxylate can participate in various chemical reactions, including electrophilic substitutions due to the presence of π-electrons. It serves as a useful synthon in Sonogashira cross-coupling reactions .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Fluorescence Studies
Methyl 3-cyano-1H-indole-5-carboxylate has been utilized in the synthesis of new indole derivatives. For example, methyl 3-arylindole-2-carboxylates were synthesized using a metal-assisted intramolecular C-N cyclization of b,b-diaryldehydroamino acids. These compounds showed potential as fluorescent probes due to their solvent-sensitive emission and reasonable fluorescence quantum yields in various solvents, especially those with electron-donating groups (Queiroz et al., 2007).
Novel Synthesis Approaches
A new approach to the functionalization of δ-carboline derivatives demonstrates the transformation of 3-cyano-1-p-nitrophenyl-δ-carbolin-2-one into various δ-carboline derivatives. This study highlights the versatility of methyl 3-cyano-1H-indole-5-carboxylate in creating complex molecular structures (Ryabova et al., 2001).
Anti-Cancer Activity
Research has been conducted on the anti-cancer activity of methyl indole-3-carboxylate derivatives. Two new derivatives were synthesized and tested for their effect on melanoma, renal, and breast cancer cell lines. The study highlights the potential of these compounds in cancer treatment (Niemyjska et al., 2012).
Conformationally Constrained Tryptophan Derivatives
Methyl 3-cyano-1H-indole-5-carboxylate has been used in the synthesis of conformationally constrained tryptophan derivatives. These derivatives have applications in peptide and peptoid conformation elucidation studies, offering insights into the molecular structure and function (Horwell et al., 1994).
Pharmaceutical Applications
The compound has also been utilized in the synthesis of various pharmaceutical agents. For instance, its derivatives have shown potential as anticancer agents in in vitro screenings against human tumor cell lines, demonstrating the compound's utility in drug discovery and development (Penthala et al., 2011).
特性
IUPAC Name |
methyl 3-cyano-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-10-9(4-7)8(5-12)6-13-10/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFUKZMNTQWTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598983 | |
| Record name | Methyl 3-cyano-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-1H-indole-5-carboxylate | |
CAS RN |
194490-33-0 | |
| Record name | Methyl 3-cyano-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)
